molecular formula C15H13N5O2 B12685112 Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- CAS No. 32502-17-3

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)-

Cat. No.: B12685112
CAS No.: 32502-17-3
M. Wt: 295.30 g/mol
InChI Key: DKCTYPSLDALVIU-HJWRWDBZSA-N
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Description

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- is a complex organic compound with a unique structure that combines elements of pyrimidine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and triazine precursors, followed by their condensation under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione: A related compound with a similar core structure but lacking the phenylethenyl group.

    1,6-Dimethyl-3-((Z)-2-phenylethenyl)-triazine: Another similar compound with variations in the triazine ring.

Uniqueness

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound “Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)-” and presents an overview of its pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyrimido-triazine scaffold which contributes to its biological activity. The molecular formula is C13H11N5O2C_{13}H_{11}N_5O_2 with a molecular weight of 269.26 g/mol. The structure includes a dimethyl group and a phenyl group attached via a double bond, enhancing its interaction with biological targets.

Cytoprotective Effects

Recent studies have demonstrated that derivatives of pyrimido[5,4-e][1,2,4]triazine exhibit potent cytoprotective effects against various toxins. One notable study reported that these compounds significantly protected neuronal cells from rotenone-induced toxicity. The lead compound showed a high CC50/EC50 ratio of 92, indicating a favorable therapeutic window for neuroprotection .

Anticancer Activity

The anticancer potential of pyrimido[5,4-e][1,2,4]triazine derivatives has been extensively investigated. Various derivatives have shown significant cytotoxicity against multiple cancer cell lines:

  • Table 1: Cytotoxicity Data of Pyrimido[5,4-e][1,2,4]triazine Derivatives Against Cancer Cell Lines
CompoundCell LineIC50 (µM)Mechanism of Action
1A54949.85Induction of apoptosis
2HCT1161.1Cell cycle arrest at SubG1/G1 phase
3MCF-73.3Inhibition of proliferation

These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest which are critical in cancer therapy.

Antimicrobial Activity

Pyrimido-triazine derivatives have also shown promising antimicrobial properties. Research indicates these compounds possess activity against various pathogens including bacteria and fungi. For instance, a derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.5 to 5 µg/ml .

Case Studies

In a focused study on the synthesis and antiviral activity of triazine derivatives, researchers synthesized several new compounds and evaluated their efficacy against viral infections. The results indicated that certain pyrimidine derivatives could inhibit viral replication effectively . This suggests potential applications in antiviral drug development.

Properties

CAS No.

32502-17-3

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

1,6-dimethyl-3-[(Z)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C15H13N5O2/c1-19-14(21)12-13(17-15(19)22)20(2)18-11(16-12)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8-

InChI Key

DKCTYPSLDALVIU-HJWRWDBZSA-N

Isomeric SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)/C=C\C3=CC=CC=C3)C

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C=CC3=CC=CC=C3)C

Origin of Product

United States

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